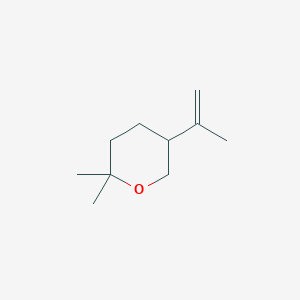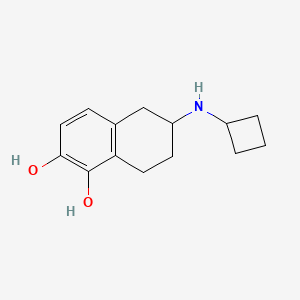
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a cyclobutylamino group attached to a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the cyclobutylamine precursor. Cyclobutylamine can be synthesized through the reduction of cyclobutanone using lithium aluminum hydride (LiAlH4) or through the hydrogenation of cyclobutanone over a palladium catalyst .
The next step involves the formation of the tetrahydronaphthalene backbone. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to reduce the double bonds . The final step is the coupling of the cyclobutylamino group to the tetrahydronaphthalene backbone, which can be done using standard amination reactions under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-(Cyclobutylamino)nicotinic acid: Shares the cyclobutylamino group but has a different backbone structure.
6-(Cyclobutylamino)nicotinonitrile: Another compound with a cyclobutylamino group, used in different applications.
Uniqueness
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of a cyclobutylamino group and a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
90060-31-4 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
6-(cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c16-13-7-4-9-8-11(15-10-2-1-3-10)5-6-12(9)14(13)17/h4,7,10-11,15-17H,1-3,5-6,8H2 |
Clave InChI |
XUSXRRQANDIQGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2CCC3=C(C2)C=CC(=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
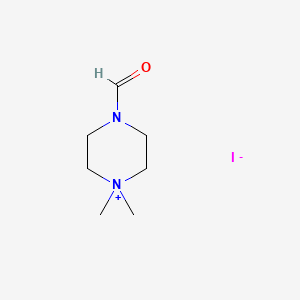
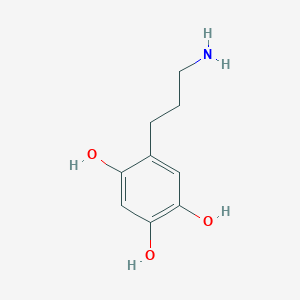
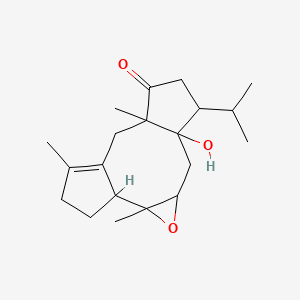


![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
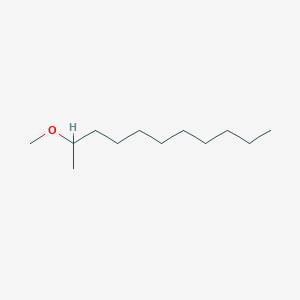
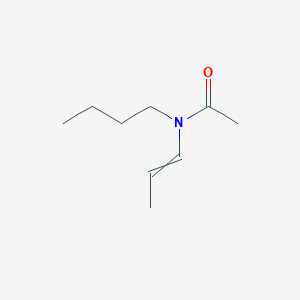
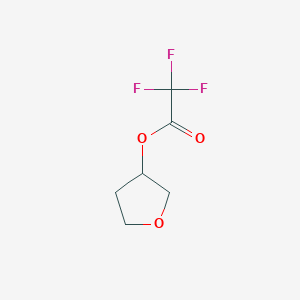
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
